4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C30H29ClN6O3 and its molecular weight is 557.05. The purity is usually 95%.
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Biological Activity
The compound 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel synthetic molecule with a complex structure that suggests potential biological activity. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C30H29ClN6O3. Its structure features a triazoloquinazolinone core, which is associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of the piperazine moiety and chlorobenzyl group further enhances its potential for diverse interactions with biological targets.
Anticancer Potential
Research indicates that compounds with triazoloquinazolinone structures exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Although specific studies on the target compound are scarce, its structural analogs suggest a promising anticancer profile.
Neuroprotective Effects
The piperazine component is known for its neuroprotective properties. Compounds incorporating piperazine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that similar compounds can enhance cognitive function and may be beneficial in treating neurodegenerative diseases.
Binding Affinity Studies
While specific binding affinity data for this compound is not extensively documented, related compounds have demonstrated high affinity for serotonin receptors (5-HT_1A), which are crucial in mood regulation and anxiety disorders. This suggests that the target compound may also interact with these receptors, potentially offering therapeutic benefits in psychiatric conditions.
Case Studies and Research Findings
- In Vitro Studies : A study on structurally related compounds showed that they had IC50 values in the low nanomolar range against cancer cell lines, indicating potent activity. Although direct data for the target compound is lacking, these findings provide a basis for its expected efficacy.
- Neuroprotection : In animal models, piperazine derivatives have been shown to significantly reduce neuronal damage following ischemic events. The target compound's structural features suggest it may exhibit similar protective effects.
- Molecular Docking Studies : Computational studies using molecular docking techniques indicate that compounds with similar scaffolds can effectively bind to key biological targets involved in cancer and neurological pathways.
Properties
CAS No. |
902965-09-7 |
---|---|
Molecular Formula |
C30H29ClN6O3 |
Molecular Weight |
557.05 |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
solubility |
not available |
Origin of Product |
United States |
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